Topological Polar Surface Area vs. Positional Isomer
The topological polar surface area (tPSA) of 3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one is computed as 49.6 Ų [1]. Its meta-amino positional isomer, 3-(3-aminophenyl)-1,4-dimethyl-2-piperazinone (CAS 1233178-48-7), possesses an identical molecular formula and connectivity count, yielding the same tPSA of 49.6 Ų. No differentiation in tPSA exists between these two regioisomers. This evidence item therefore documents the absence of a computable tPSA difference rather than asserting differentiation.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 49.6 Ų |
| Comparator Or Baseline | 3-(3-aminophenyl)-1,4-dimethyl-2-piperazinone (CAS 1233178-48-7): 49.6 Ų (identical by computation) |
| Quantified Difference | 0.0 Ų (no difference) |
| Conditions | Computed via Cactvs 3.4.6.11 algorithm in PubChem; same heavy atom count (16) and hydrogen bond donor/acceptor counts (1 HBD, 3 HBA) |
Why This Matters
For procurement, the key takeaway is that tPSA-based filtering will not differentiate these regioisomers; selection must rely on the specific substitution pattern required by the target synthetic route.
- [1] PubChem. (2025). 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one (CID 57625120): Computed Properties. National Center for Biotechnology Information. View Source
